molecular formula C10H9NO B13621799 1-(4-Cyanophenyl)-2-propen-1-ol CAS No. 90923-70-9

1-(4-Cyanophenyl)-2-propen-1-ol

Cat. No.: B13621799
CAS No.: 90923-70-9
M. Wt: 159.18 g/mol
InChI Key: IIBPXHXDBISNSC-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-2-propen-1-ol is an allylic alcohol featuring a 4-cyanophenyl group attached to a propenol backbone. Propenol derivatives are typically synthesized via Grignard additions or nucleophilic substitutions. For example, 1-(2-quinolyl)-2-propen-1-ol is prepared by reacting 2-quinolinecarboxaldehyde with vinyl magnesium bromide, yielding 94% , while G-7 is derived from reactions involving allyloxy-methoxyphenyl groups and vinyl bromides . These methods suggest that 1-(4-Cyanophenyl)-2-propen-1-ol could be synthesized using similar strategies with a 4-cyanobenzaldehyde precursor.

Properties

CAS No.

90923-70-9

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-(1-hydroxyprop-2-enyl)benzonitrile

InChI

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h2-6,10,12H,1H2

InChI Key

IIBPXHXDBISNSC-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-2-propen-1-ol typically involves the reaction of 4-cyanobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of propargyl alcohol attacks the carbonyl carbon of 4-cyanobenzaldehyde, followed by a dehydration step to form the final product .

Industrial Production Methods: Industrial production of 1-(4-Cyanophenyl)-2-propen-1-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-2-propen-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Cyanophenyl)-2-propen-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-2-propen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Cyanophenyl)-2-propen-1-ol with structurally related allylic alcohols and derivatives, focusing on substituent effects, synthesis, and applications:

Key Findings

Substituent Effects on Reactivity: Electron-Withdrawing Groups: The 4-cyanophenyl group (as seen in urea derivatives like 6a–o) enhances electrophilicity, facilitating nucleophilic additions and cross-coupling reactions . Heteroaromatic Systems: Compounds like 1-(2-quinolyl)-2-propen-1-ol exhibit increased stability due to conjugation with quinoline’s π-system, enabling efficient cyclization into indolizidines .

Synthetic Efficiency: Grignard-based syntheses (e.g., 1-(2-quinolyl)-2-propen-1-ol) achieve high yields (>90%) compared to electrophilic substitutions (e.g., G-7 at 63%) . Urea derivatives (e.g., 6a–o) are synthesized via straightforward amine coupling, with yields consistently above 75% .

Material Science: Propenols like G-7 serve as intermediates in biorenewable coatings, highlighting their versatility beyond medicinal chemistry .

Table 2: Physical and Functional Properties

Compound Physical State Functional Group Key Functional Role
1-(2-Quinolyl)-2-propen-1-ol Solid Allylic alcohol Cyclization precursor for indolizidines
G-7 (allyloxy-methoxyphenyl) Yellow oil Allylic alcohol Urushiol synthesis (coating materials)
1-(4-Cyanophenyl)-3-fluorophenylurea (6a) Solid Urea Antiproliferative activity
Glasdegib (PF-04449913) Crystalline salt Urea Hedgehog pathway inhibitor (anticancer)

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